molecular formula C17H16BrNO4 B5169647 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid

5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid

Cat. No. B5169647
M. Wt: 378.2 g/mol
InChI Key: WOKMABCMZUGSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid, also known as BDPABA, is a chemical compound that has been widely used in scientific research applications. It is a derivative of benzoic acid and has been found to have various biochemical and physiological effects.

Mechanism of Action

5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid inhibits the activity of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. It does this by forming a covalent bond with the enzyme, which irreversibly inactivates it.
Biochemical and Physiological Effects:
5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to reduce the levels of uric acid in the blood. 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid has also been found to have antitumor activity, as it inhibits the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid in lab experiments is its ability to irreversibly inhibit the activity of enzymes. This makes it a useful tool for studying the role of enzymes in various biological processes. However, one limitation of using 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid is that it can also inhibit the activity of non-target enzymes, which can lead to off-target effects.

Future Directions

There are several future directions for research involving 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid. One area of interest is the development of 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid derivatives that are more selective in their inhibition of target enzymes. Another area of interest is the use of 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid as a tool for studying the role of enzymes in various biological processes, such as cancer cell growth and DNA synthesis. Additionally, 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid could be used as a potential therapeutic agent for the treatment of diseases such as cancer and gout.

Synthesis Methods

5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid can be synthesized through a multistep process that involves the reaction of 5-bromoanthranilic acid with 3,5-dimethylphenol in the presence of acetic anhydride. The resulting product is then treated with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the amide bond between the carboxyl group of the 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid and the amino group of the N-hydroxysuccinimide.

Scientific Research Applications

5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid has been widely used in scientific research applications due to its ability to inhibit the activity of various enzymes. It has been found to be a potent inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid has also been found to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of uric acid.

properties

IUPAC Name

5-bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-10-5-11(2)7-13(6-10)23-9-16(20)19-15-4-3-12(18)8-14(15)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKMABCMZUGSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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